

DDD100097 role in inhibiting protein N-myristoylation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DDD100097

Cat. No.: B15562818

[Get Quote](#)

An In-depth Technical Guide on **DDD100097**: A Potent Inhibitor of Protein N-Myristoylation

Introduction

Protein N-myristoylation is a crucial lipid modification process in eukaryotes, involving the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide range of proteins.[1][2] This modification is catalyzed by the enzyme N-myristoyltransferase (NMT).[1][3] N-myristoylation is critical for numerous cellular processes, including signal transduction, protein-protein interactions, and the anchoring of proteins to cellular membranes.[4] Because of its essential role in the viability and proliferation of various organisms, including pathogenic protozoa like *Trypanosoma brucei* (the causative agent of Human African Trypanosomiasis, or HAT) and *Plasmodium falciparum* (the causative agent of malaria), NMT has emerged as a promising therapeutic target for infectious diseases and cancer.

DDD100097 is a potent, CNS-penetrant pyrazole sulfonamide inhibitor developed specifically to target *Trypanosoma brucei* N-myristoyltransferase (TbNMT). It was optimized from an earlier lead compound, DDD85646, to improve blood-brain barrier permeability, a critical feature for treating the late, neurological stage (stage 2) of HAT. This document provides a comprehensive overview of **DDD100097**, focusing on its mechanism of action, inhibitory activity, and the experimental protocols used for its evaluation.

Mechanism of Action

N-myristoyltransferase catalyzes the transfer of myristate from myristoyl-Coenzyme A (Myr-CoA) to the N-terminal glycine of a substrate protein. The enzyme's active site contains two adjacent binding pockets: one for Myr-CoA and another for the peptide substrate.

DDD100097 acts as a high-affinity inhibitor that binds to the peptide substrate pocket of the enzyme. By occupying this site, it directly prevents the substrate protein from binding, thereby blocking the transfer of the myristoyl group. This mode of action effectively halts the N-myristoylation of essential parasite proteins. Inhibition of NMT leads to rapid killing of trypanosomes, as the mislocalization and dysfunction of key myristoylated proteins disrupt critical cellular functions necessary for parasite survival. Studies on related inhibitors suggest that such compounds can lock the enzyme in a "closed" conformation, creating a significant barrier for their dissociation and contributing to their high potency.

Quantitative Data on DDD100097 Activity

The inhibitory potency and selectivity of **DDD100097** (referred to as compound 40 in the primary literature) have been quantified through various biochemical and cellular assays. The data is summarized in the tables below.

Table 1: In Vitro Enzymatic Inhibition

| Compound | Target Enzyme | IC50 (µM) | Description |
|-----------|-----------------------------------|-----------|--|
| DDD100097 | Trypanosoma brucei NMT (TbNMT) | <0.0015 | Half-maximal inhibitory concentration against the target parasite enzyme. The value represents the tight-binding limit of the assay. |
| DDD100097 | Homo sapiens NMT (HsNMT) | 0.011 | Half-maximal inhibitory concentration against the human homologue, used to assess selectivity. |

Table 2: In Vitro Antiparasitic Activity and Selectivity

| Compound | Target Organism | EC50 (µM) | Selectivity Index (S) | Description |
|-----------|---------------------------|-----------|-----------------------|--|
| DDD100097 | Trypanosoma brucei brucei | 0.001 | 11 | Half-maximal effective concentration required to inhibit parasite growth in culture. The selectivity index is calculated as (IC50 HsNMT / EC50 T. brucei). |

Table 3: In Vivo Pharmacokinetic and Efficacy Data

| Compound | Parameter | Value | Description |
|-----------|-------------------|---------|---|
| DDD100097 | Brain:Blood Ratio | 1.6 | Ratio of the compound's concentration in the brain versus the blood in a mouse model, indicating excellent CNS penetration. |
| DDD100097 | In Vivo Efficacy | Partial | Demonstrated partial efficacy in a stage 2 (CNS) mouse model of HAT when dosed at 100 mg/kg twice daily. Some toxicity was noted in infected mice at this dose. |

Experimental Protocols

The evaluation of **DDD100097** involved several key experimental procedures to determine its biochemical potency, cellular activity, and in vivo efficacy.

NMT Enzymatic Inhibition Assay

This assay measures the ability of a compound to inhibit the catalytic activity of recombinant NMT.

- Principle: A non-radioactive, ELISA-based method is commonly used. The assay measures the NMT-catalyzed transfer of a modified fatty acid analogue (e.g., azido-dodecanoyl-CoA) to a peptide substrate tagged with an affinity handle (e.g., a FLAG tag).
- Methodology:
 - Recombinant TbNMT or HsNMT enzyme is incubated with the peptide substrate, the fatty acid analogue, and varying concentrations of the inhibitor (**DDD100097**).

- The reaction produces an azido-dodecanoyl-peptide-FLAG product.
- This product is then coupled to a reporter molecule (e.g., phosphine-biotin) via a Staudinger ligation reaction.
- The biotinylated product is captured on a microplate coated with anti-FLAG antibodies.
- The amount of captured product is quantified using streptavidin-peroxidase and a colorimetric substrate.
- IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Trypanosoma brucei Cell Viability Assay

This assay determines the concentration of the inhibitor required to prevent parasite proliferation.

- Principle: A resazurin-based assay is used to measure cell viability. Resazurin (a blue, non-fluorescent dye) is reduced to the pink, highly fluorescent resorufin by metabolically active cells.
- Methodology:
 - Bloodstream-form *T. brucei* parasites are cultured in appropriate media.
 - Parasites are seeded into 96-well plates and exposed to a serial dilution of **DDD100097** for a defined period (e.g., 72 hours).
 - Resazurin solution is added to each well, and the plates are incubated to allow for color conversion.
 - Fluorescence is measured using a plate reader.
 - EC50 values are determined by fitting the dose-response data to a sigmoidal curve.

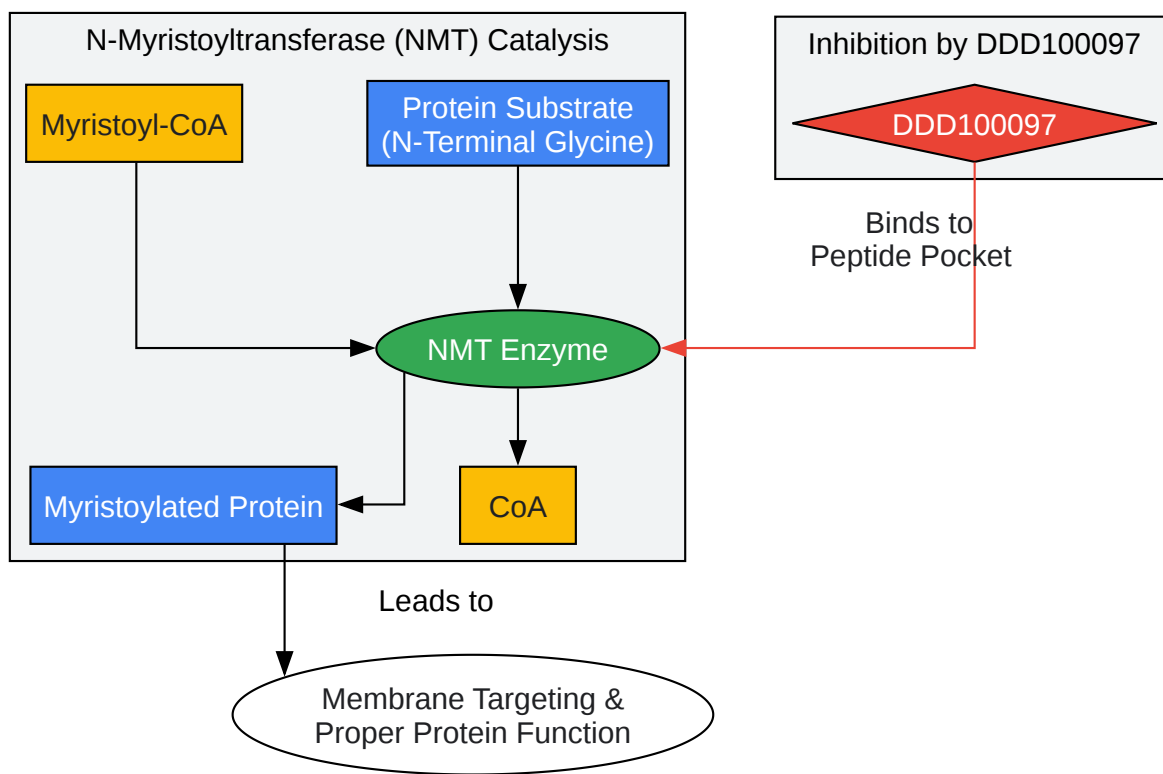
In Vivo Efficacy in a Mouse Model of HAT

This protocol assesses the ability of the compound to cure a CNS-stage infection.

- Principle: Mice are infected with a strain of *T. brucei* that crosses the blood-brain barrier. Treatment is initiated after the infection has established in the CNS, and the outcome is monitored by checking for the presence of parasites in the blood.
- Methodology:
 - Female mice are infected intraperitoneally with *T. b. brucei* GVR35.
 - The infection is allowed to progress to the CNS stage (typically confirmed around day 21 post-infection).
 - **DDD100097** is formulated for oral administration (e.g., in a suspension).
 - Mice are treated with a specific dose regimen (e.g., 100 mg/kg, twice daily, for 5 days).
 - Blood is monitored for the presence of parasites at regular intervals during and after treatment.
 - A cure is defined as the permanent absence of parasites in the blood up to a pre-defined endpoint (e.g., 180 days).

Visualizations

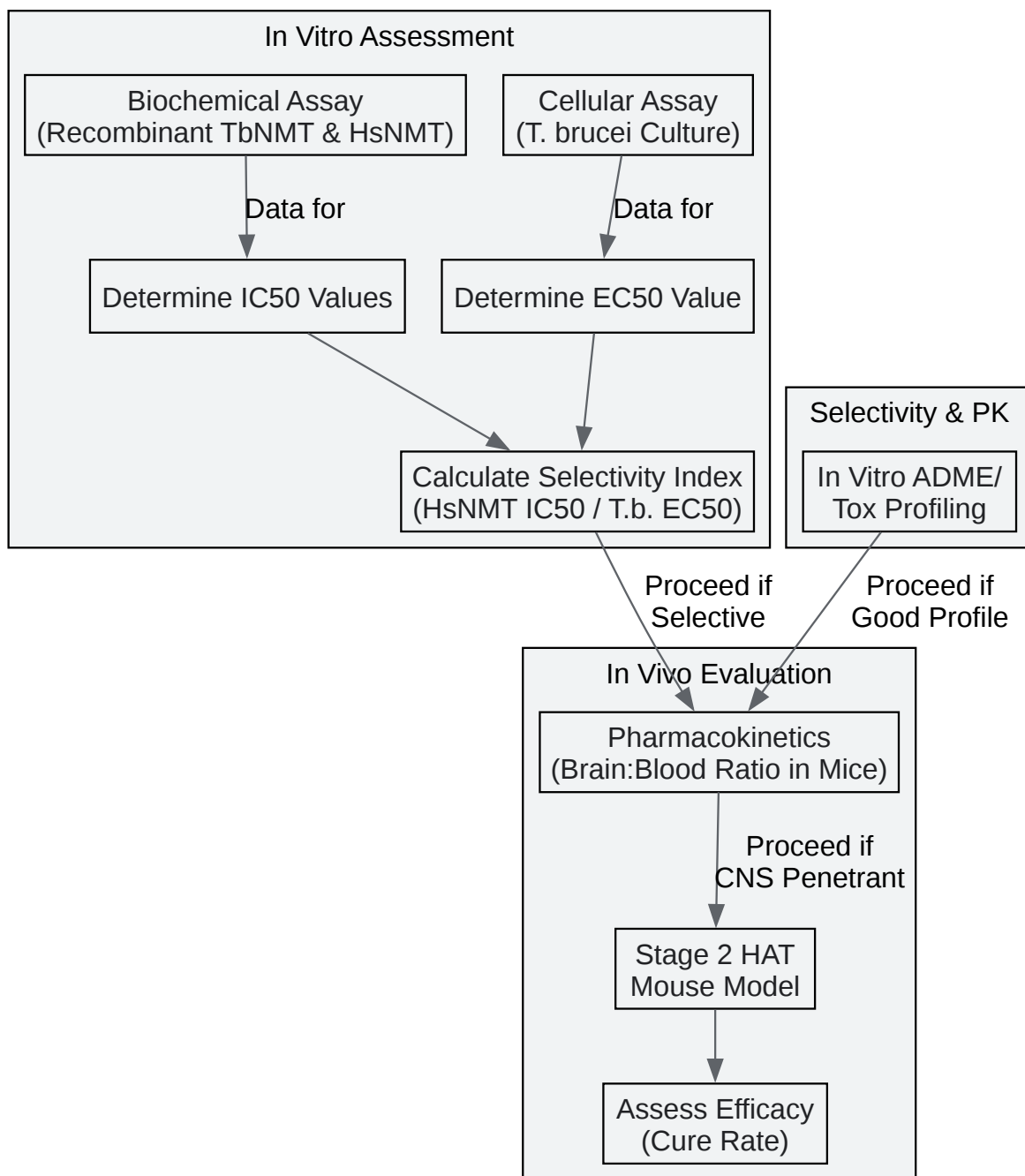
N-Myristoylation Pathway and Inhibition

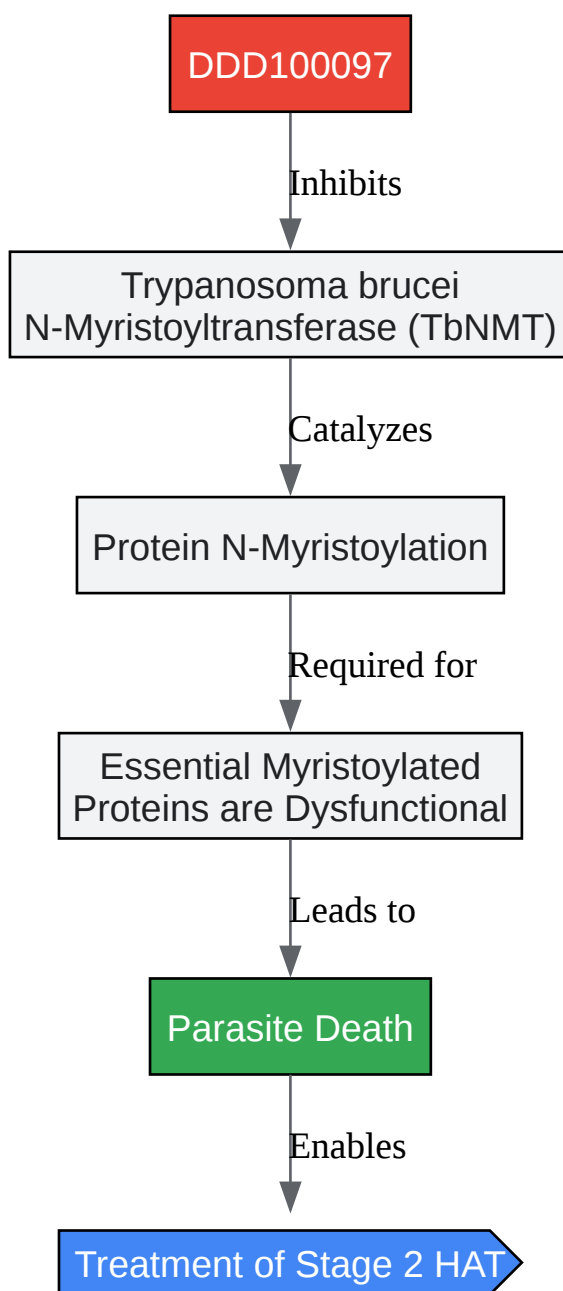


[Click to download full resolution via product page](#)

Caption: Inhibition of the NMT catalytic cycle by **DDD100097**.

Experimental Workflow for NMT Inhibitor Evaluation





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent advances in the discovery of N-myristoyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent inhibitor of N-myristoylation: a novel molecular target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [DDD100097 role in inhibiting protein N-myristoylation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15562818#ddd100097-role-in-inhibiting-protein-n-myristoylation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com